molecular formula C15H14FSi B1593031 (1-Fluorovinyl)methyldiphenylsilane CAS No. 257610-49-4

(1-Fluorovinyl)methyldiphenylsilane

Cat. No.: B1593031
CAS No.: 257610-49-4
M. Wt: 241.35 g/mol
InChI Key: IZURIXJPHMNMLJ-UHFFFAOYSA-N
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Description

(1-Fluorovinyl)methyldiphenylsilane is an organosilicon compound with the molecular formula C15H15FSi. It is characterized by the presence of a fluorovinyl group attached to a methyldiphenylsilane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluorovinyl)methyldiphenylsilane typically involves the reaction of methyldiphenylsilane with a fluorinating agent. One common method is the palladium-catalyzed cross-coupling reaction of methyldiphenylsilane with a fluorovinyl halide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a palladium catalyst, such as palladium acetate, along with a suitable ligand .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(1-Fluorovinyl)methyldiphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include α-fluorostyrene derivatives, fluoro C-glycosyl asparagine, and other fluorinated organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorovinyl and methyldiphenylsilane groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and materials science, offering advantages such as increased stability and versatility in chemical reactions .

Properties

IUPAC Name

1-fluoroethenyl-methyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FSi/c1-13(16)17(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMIUWHXFMPYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257610-49-4
Record name (1-Fluorovinyl)methyldiphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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